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Compound of Interest

4,4-Difluoro-3-morpholinobutanoic
Compound Name:

acid
CAS No.: 2172547-39-4
Cat. No.: B2586305

Get Quote

Compound Profile & Structural Logic

Compound Name: 4,4-Difluoro-3-morpholinobutanoic acid Molecular Formula:

Molecular Weight: 209.19 g/mol CAS Registry Number: Not widely listed (Analogous to CAS
352-24-9 derivatives)

Structural Analysis for Spectroscopists

The molecule consists of a butyric acid backbone with two critical functional modifications that
dictate its spectral signature:

o Terminal Difluoromethyl Group (

): Located at position 4. This group introduces strong scalar coupling (
and

) and renders the molecule visible in
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NMR.

o Chiral Center at C3: The carbon bearing the morpholine ring is chiral. Consequently, the two
fluorine atoms at C4 are diastereotopic (magnetically non-equivalent), often appearing as an
ABX system rather than a simple doublet in

NMR.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and fragmentation pattern to verify the morpholine-fluorine
connectivity.

Experimental Parameters (ESI-MS)

« lonization: Electrospray lonization (ESI), Positive Mode (+ve).

e Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Diagnhostic Fragmentation Pathway

The fragmentation of this molecule follows a predictable pathway useful for structural
confirmation.

lon Type m/z (Calculated) Assignment Mechanism

Protonation of
210.20 Parent lon ) )
Morpholine Nitrogen

Common in glass

232.19 Sodium Adduct o
capillaries
Decarboxylation
Fragment A ~164.2 Loss of HCOOH i )
(common in acids)
Fragment B ~123.1 Morpholine Fragment C3-N bond cleavage
Characteristic difluoro
Fragment C ~51.0

carbenium ion
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Graphviz Workflow: MS Fragmentation Logic

The following diagram illustrates the logical flow for confirming the structure via MS

Loss of COOH Fragment
-46 Da (Decarboxylation) m/z ~164
Parent lon [M+H]+ Morpholine lon
m/z 210.2 C3-N Bond Cleavage

CHF2 Carbocation
m/z 51

fragmentation.

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway for 4,4-Difluoro-3-morpholinobutanoic acid in
ESI+ mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation. The presence of the chiral center and fluorine atoms
makes NMR the most powerful tool for this compound.

A. NMR (376 MHz, or)

This is the first experiment to run. It provides a clean baseline to assess purity without
interference from hydrocarbon solvents.

e Chemical Shift:

-120 to -130 ppm.

o Pattern: Due to the chirality at C3, the two fluorine atoms (

and

) are diastereotopic.
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o Expectation: An AB part of an ABX system (coupled to

).

o Coupling: Large geminal coupling
. Vicinal coupling to
(
).

B. NMR (400 MHz, )

Key diagnostic signals are the terminal proton (

) and the diastereotopic

-protons (

).
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Coupling ( Interpretati

Position Proton Type ( Multiplicity
ppm) ) on
in Hz)

Critical
Signal. The
) large H-F
td (triplet of _
H-4 5.80-6.20 , coupling

doublets) ]
defines the
difluoromethy

| group.

Chiral center;

overlaps with

H-3 N 3.10-3.40 m (multiplet) Complex morpholine

Nitrogen-

adjacent
Morph-N 2.50-2.80 m - )

morpholine

protons.

Oxygen-

) adjacent

Morph-O 3.60-3.75 t (distorted) ~4.8 )
morpholine

protons.

Diastereotopi
2.40 - 2.65 dd or ABX , c due to C3
chirality.

H-2 -COOH

Broad singlet;

disappears
COOH 10.0-12.0 brs - with

shake.

C. NMR (100 MHz, )

Look for carbon-fluorine splitting.
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.« C-4(

):
ppm. Appears as a triplet (
).

e C-3 (CH-N):

ppm. Appears as a triplet (
).

e C-1 (COOH):

ppm. Singlet (too far for significant F coupling).
Infrared Spectroscopy (IR)
Objective: Confirm functional groups (Carboxylic Acid, C-F).
» Method: ATR (Attenuated Total Reflectance) on solid/oil.
o Key Bands:

o 3300 - 2500 cm

: Broad O-H stretch (Carboxylic acid dimer).
o 1710 - 1730 cm

: Strong C=0 stretch (Carbonyl).

o 1100 - 1250 cm

: Strong C-F stretching (often multiple bands due to
).

o 1100 cm
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: C-O-C stretch (Morpholine ether linkage).

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow.

Step 1: Purity Check via NMR

e Dissolve ~5 mg of sample in

e Acquire uncoupled

NMR.

 Validation: You should see a distinct AB system (two multiplets) around -125 ppm. If you see
a single singlet, the difluoro group may have hydrolyzed to an aldehyde (degradation
product) or the synthesis failed.

Step 2: Connectivity via HSQC

e Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment.

» Validation: Confirm that the proton at 6.0 ppm (H-4) correlates directly with the carbon at 115
ppm (C-4). This confirms the H-C-F connectivity and rules out impurities like 4,4-
difluorocrotonic acid.

Step 3: Diagrammatic Workflow for Analysis
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Sample Isolation

19F NMR Check
(Purity & F-Presence)

1H NMR
(Identify H-4 Triplet of Doublets)

Is H-4 td at ~6.0 ppm?

MS (ESI+) Investigate Impurities
Verify m/z 210 (Crotonates/Aldehydes)

Structure Validated

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for validating 4,4-Difluoro-3-morpholinobutanoic acid.
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7666-7686.

e Spectroscopic Data for Analogous Compounds (Ethyl 4,4-difluoro-3-oxobutanoate): Sigma-
Aldrich Product Specification, CAS 352-24-9.

e General Guide to

NMR Interpretation: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.
Wiley.

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Validation of 4,4-
Difluoro-3-morpholinobutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2586305/docs#technical-guide-spectroscopic-
validation-of-4-4-difluoro-3-morpholinobutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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